molecular formula C10H12N8O3 B12099047 5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol CAS No. 29411-71-0

5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12099047
CAS No.: 29411-71-0
M. Wt: 292.25 g/mol
InChI Key: IFVJLCHSLGMHEY-UHFFFAOYSA-N
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Description

5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol: is a synthetic nucleoside analog This compound is characterized by the presence of an azido group at the 4-position of the oxolane ring and an aminopurine base attached to the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-aminopurine.

    Glycosylation: The purine base is glycosylated with a protected sugar derivative to form a nucleoside intermediate.

    Azidation: The hydroxyl group at the 4-position of the oxolane ring is converted to an azido group using azidation reagents such as sodium azide.

    Deprotection: The protecting groups on the sugar moiety are removed to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of automated synthesis equipment, and large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: The azido group can be reduced to an amino group under suitable conditions.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Conversion to 5-(6-Aminopurin-9-yl)-4-amino-2-(hydroxymethyl)oxolan-3-ol.

    Substitution: Formation of substituted nucleoside analogs.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of modified nucleic acids.
  • Studied for its reactivity and potential as a precursor for other bioactive compounds.

Biology:

  • Investigated for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
  • Used in studies of nucleic acid interactions and enzyme-substrate specificity.

Medicine:

  • Explored for its potential in drug development, particularly in the design of nucleoside analogs for therapeutic use.
  • Studied for its effects on cellular processes and potential as a chemotherapeutic agent.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.
  • Employed in research and development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The compound’s interaction with enzymes and molecular targets can lead to inhibition of viral replication or disruption of cellular pathways.

Comparison with Similar Compounds

  • 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
  • 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
  • 5-(6-Aminopurin-9-yl)-2-(2H-oxet-2-yl)oxolan-3-ol

Uniqueness:

  • The presence of the azido group at the 4-position distinguishes it from other nucleoside analogs.
  • Its unique reactivity and potential for bioconjugation make it valuable in chemical biology and medicinal chemistry.

This detailed article provides a comprehensive overview of 5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJLCHSLGMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951938
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58699-61-9, 29411-71-0
Record name NSC274942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC105299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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